1H-インドール-2-アミン

概要

説明

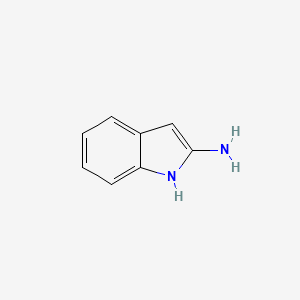

1H-Indol-2-amine, also known as 2-aminoindole, is a significant heterocyclic compound with the molecular formula C8H8N2. It is a derivative of indole, a structure that consists of a benzene ring fused to a pyrrole ring. This compound is notable for its presence in various natural products and its importance in medicinal chemistry due to its diverse biological activities .

科学的研究の応用

1H-Indol-2-amine has a wide range of applications in scientific research:

作用機序

Target of Action

1H-Indol-2-amine, also known as 2-Aminoindole, is a bioactive aromatic compound that contains the indole nucleus . This indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

The mode of action of 2-Aminoindole involves its interaction with its targets, leading to changes in their function. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .

Biochemical Pathways

Indole derivatives, including 2-Aminoindole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Aminoindole may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

The result of 2-Aminoindole’s action can be inferred from its biological activities. For instance, its antiviral activity suggests that it can inhibit viral replication . Its anti-inflammatory and analgesic activities suggest that it can reduce inflammation and pain . .

生化学分析

Biochemical Properties

1H-Indol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1H-Indol-2-amine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . Additionally, it can bind to specific receptors, altering their signaling pathways and leading to various physiological effects .

Cellular Effects

1H-Indol-2-amine exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1H-Indol-2-amine can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can modulate the expression of genes involved in critical cellular functions, thereby affecting overall cell behavior .

Molecular Mechanism

The molecular mechanism of action of 1H-Indol-2-amine involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation, which in turn affects the biochemical pathways they regulate . Additionally, 1H-Indol-2-amine can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions at the molecular level contribute to the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indol-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Indol-2-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1H-Indol-2-amine in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 1H-Indol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, 1H-Indol-2-amine can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

1H-Indol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells . For example, 1H-Indol-2-amine has been shown to participate in the tryptophan metabolism pathway, where it can be converted into other bioactive compounds . These metabolic interactions contribute to the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, 1H-Indol-2-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 1H-Indol-2-amine can accumulate in certain tissues, leading to localized effects on cellular function . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1H-Indol-2-amine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 1H-Indol-2-amine may localize to the nucleus, where it can interact with DNA and influence gene expression . These subcellular interactions are crucial for understanding the compound’s precise biological effects.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indol-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . Another method includes the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: Industrial production of 1H-indol-2-amine often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system .

化学反応の分析

Types of Reactions: 1H-Indol-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into dihydroindole derivatives.

Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products:

Oxidation: Indole-2-carboxylic acids.

Reduction: Dihydroindole derivatives.

Substitution: Halogenated indoles and other substituted derivatives.

類似化合物との比較

1H-Indol-2-amine is unique among indole derivatives due to its specific substitution pattern. Similar compounds include:

1H-Indole-3-amine: Differing by the position of the amino group, it has distinct biological activities and applications.

1H-Indole-2-carboxylic acid: This compound is an oxidation product of 1H-indol-2-amine and has different chemical properties and uses.

In comparison, 1H-indol-2-amine’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and industrial applications .

生物活性

1H-indol-2-amine, also known as 2-aminoindole, is a bioactive compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and applications in various fields such as pharmacology and biochemistry.

1H-indol-2-amine interacts with various biological targets, influencing multiple signaling pathways. Its mechanism of action includes:

- Receptor Binding : 1H-indol-2-amine binds with high affinity to several receptors, modulating their activity. This binding often results in the inhibition or activation of specific enzymes and proteins through hydrogen bonding interactions facilitated by its carboxamide moiety.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, contributing to its antiviral, anticancer, and antimicrobial properties.

1H-indol-2-amine exhibits a range of biochemical activities:

- Antiviral Activity : It has demonstrated inhibitory effects against viruses such as influenza A and HIV.

- Anticancer Potential : Research indicates that derivatives of 1H-indol-2-amine possess antiproliferative properties against various cancer cell lines, with some compounds showing GI50 values in the nanomolar range .

- Antimicrobial and Antioxidant Activities : Several studies have reported significant antimicrobial effects against bacteria and fungi, as well as antioxidant capabilities that protect cells from oxidative stress .

Anticancer Activity

A study evaluating the antiproliferative effects of indole derivatives found that certain 1H-indol-2-amine analogs exhibited potent activity against human cancer cell lines. For instance, compounds demonstrated GI50 values ranging from 26 nM to 86 nM, indicating strong potential for further development as anticancer agents .

Antimicrobial Effects

Research on various substituted indole derivatives revealed promising antibacterial activity against Mycobacterium tuberculosis and other pathogens. The study highlighted that modifications at specific positions on the indole core significantly impacted the potency and selectivity of these compounds .

Data Table: Biological Activities of 1H-Indol-2-Amine Derivatives

Medicinal Chemistry

1H-indol-2-amine serves as a crucial building block in the synthesis of various biologically active compounds. It is being investigated for potential therapeutic applications in treating diseases such as cancer and viral infections.

Industrial Uses

Beyond medicinal applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.

Future Directions

Research continues to explore the structure-activity relationship (SAR) of 1H-indol-2-amines to optimize their pharmacological properties. Modifications at different positions on the indole ring are being studied to enhance efficacy and reduce side effects.

特性

IUPAC Name |

1H-indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDSEPNZDYMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56480-48-9 | |

| Record name | Indolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。